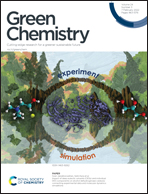Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone†
Green Chemistry Pub Date: 2021-04-22 DOI: 10.1039/D1GC00910A
Abstract
The investigation of new green biogenic pyrrolidinones as alternative solvents to N,N-dimethylformamide (DMF) for solid phase peptide synthesis (SPPS) led to the identification of N-octyl pyrrolidone (NOP) as the best candidate. NOP showed good performances in terms of swelling, coupling efficiency and low isomerization generating peptides with very high purity. A mixture of NOP with 20% dimethyl carbonate (DMC) allowed a decrease in solvent viscosity, making the mixture suitable for the automated solid-phase protocol. Aib-enkephalin and linear octreotide were successfully used to test the methodologies. It is worth noting that NOP, DMC and the piperidine used in the deprotection step could be easily recovered by direct distillation from the process waste mixture. The process mass intensity (PMI), being reduced by 63–66%, achieved an outstanding value representing a clear step forward in achieving green SPPS.

Recommended Literature
- [1] Modulation mechanism of ionic transport through short nanopores by charged exterior surfaces†
- [2] Flow-induced structure in colloidal gels: direct visualization of model 2D suspensions
- [3] The Institute of Chemistry of Great Britain and Ireland. Proceedings, 1913. Part III
- [4] The catalytic efficiency of Fe-porphyrins supported on multi-walled carbon nanotubes in the heterogeneous oxidation of hydrocarbons and sulfides in water†
- [5] 57. Experiments on the synthesis of potential cortical hormone substitutes. Hydroxy-carbonyl derivatives of diphenyl ether and related compounds
- [6] Benchmarking the acceleration of materials discovery by sequential learning†
- [7] Observations of tetrel bonding between sp3-carbon and THF†
- [8] Retraction: Preparation of face-centered-cubic indium nanocubes and their superior dehydrogenation activity towards aqueous hydrazine with the assistance of light
- [9] Sesquiterpenoids. Part IV. The stereochemistry of humulene: X-ray analysis of the humulene–silver nitrate adduct
- [10] Manganese dioxide nanowires on carbon nanofiber frameworks for efficient electrochemical device electrodes†










